molecular formula C9H13N3O2 B8757868 2-[(2-hydroxyethyl)amino]-N-(3-pyridinyl)acetamide CAS No. 345310-99-8

2-[(2-hydroxyethyl)amino]-N-(3-pyridinyl)acetamide

Cat. No. B8757868
M. Wt: 195.22 g/mol
InChI Key: ULYYQAYZNMQRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-hydroxyethyl)amino]-N-(3-pyridinyl)acetamide is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
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properties

CAS RN

345310-99-8

Product Name

2-[(2-hydroxyethyl)amino]-N-(3-pyridinyl)acetamide

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-(2-hydroxyethylamino)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C9H13N3O2/c13-5-4-11-7-9(14)12-8-2-1-3-10-6-8/h1-3,6,11,13H,4-5,7H2,(H,12,14)

InChI Key

ULYYQAYZNMQRSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CNCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-aminopyridine (2.0 g, 21 mmol) and triethylamine (4 mL, 29 mmol) in THF (25 mL) under an inert atmosphere and precooled to 0–5° C., was added chloroacetyl chloride (2.2 mL, 26 mmol) dropwise over 10 min. After a further 15 min. the mixture was allowed to return to ambient temperature. Ethanolamine (5.4 mL, 87 mmol) was added and the dark solution warmed to 60° C. for 3 h. Solvents were removed in vacuo and DCM:MeOH (80:20) added to the resultant residue. This was filtered directly onto a column of silica gel, eluting with DCM:MeOH (90:10) to afford the title compound (1.3 g, 32%) isolated as an oil. 1H NMR (400 MHz, d6-DMSO) δ 2.67 (2H, t, J=5.5 Hz), 3.32 (1H, br s), 3.40 (2H, s), 3.50 (2H, t, J=5.4 Hz), 4.70 (1H, br s), 7.33–7.37 (1H, m), 8.06–8.10(1H, m), 8.26–8.28 (1H, m), 8.77–8.79 (1H, m), 10.20 (1H, br s). MS (ES+) 196 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Quantity
5.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
32%

Synthesis routes and methods II

Procedure details

Chloroacetyl chloride (2.2 mL, 27.6 mmol) was added dropwise over 10 minutes to a stirred, cooled (0° C.) solution of 3-pyridinamine (2 g, 21 mmol) and triethylamine (4 mL, 28 mmol) in tetrahydrofuran (30 mL). The mixture was allowed to warm to room temperature, then 2-aminoethanol (5 mL, 120 mmol) in methanol (5 mL) was added. The mixture was stirred at 60° C. for 4 hours, cooled and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with CH2Cl2/MeOH/NH3(Aq.) (90:10:1), to give the title compound (2.53 g, 62%). m/z (ES+) 196 (M+1).
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
62%

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